molecular formula C16H24N2O2 B7928807 [2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid

[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928807
M. Wt: 276.37 g/mol
InChI Key: LSBOHGMYLQNNTI-UHFFFAOYSA-N
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Description

[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid is a complex organic compound with a unique structure that combines a benzyl group, a cyclohexyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the protection of amine groups using carbamate protecting groups such as t-butyloxycarbonyl (Boc) or carboxybenzyl (CBz). These protecting groups can be installed and removed under relatively mild conditions . The synthesis may also involve coupling reactions using dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to form amide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of coupling and deprotection, ensuring high yields and purity. The use of solid-phase synthesis techniques can also streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or cyclohexyl positions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or biocompatibility.

Mechanism of Action

The mechanism of action of [2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid apart is its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[[2-[benzyl(methyl)amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-18(12-13-7-3-2-4-8-13)15-10-6-5-9-14(15)17-11-16(19)20/h2-4,7-8,14-15,17H,5-6,9-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBOHGMYLQNNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCCC2NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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